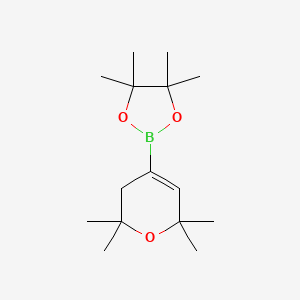
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives has been explored through various methodologies. A directed ortho-lithiation reaction has been employed to synthesize 8-fluoro-3,4-dihydroisoquinoline, which serves as a key intermediate for further transformations. This intermediate can undergo fluorine–amine exchange to yield 8-amino-3,4-dihydroisoquinolines, which are precursors for 1-substituted 8-amino-tetrahydroisoquinolines. Additionally, reduction and alkylation reactions of this intermediate lead to novel tetrahydroisoquinoline derivatives that hold promise as central nervous system drug candidates . Another approach involves a silver-catalyzed intramolecular aminofluorination of alkyne, providing an efficient one-pot synthesis route for various fluorinated isoquinolines .
Molecular Structure Analysis
The molecular structure of 8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives is influenced by the substituents on the isoquinoline core. For instance, the introduction of a 5-amino-2,4-difluorophenyl group at the N-1 position of quinolones and naphthyridones has been shown to result in a distorted orientation due to steric repulsion, which is believed to be a key factor for potent antibacterial activity . The crystal structures of related compounds, such as 8-hydroxyquinoline derived thiosemicarbazones, reveal non-planar conformations and exist in their thioamide tautomeric forms .
Chemical Reactions Analysis
The chemical reactivity of 8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives is diverse, with the ability to participate in various reactions. The thioamide derivative of 8-hydroxyquinoline-benzothiazole, for example, exhibits highly selective fluorescence-enhancing properties in the presence of Hg2+ ions, transforming into a highly fluorescent amide analogue . Similarly, an 8-hydroxyquinoline derivative with an appended boron-dipyrromethene function shows selective on-off-type fluoroionophoric properties and chromogenic behavior towards Hg2+ ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives are influenced by their molecular structure and the nature of their substituents. The compounds exhibit varying degrees of fluorescence, metal ion selectivity, and antibacterial potency. For instance, Co(III), Ni(II), and Cu(II) complexes of 8-hydroxyquinoline derived thiosemicarbazones show enhanced antiproliferative activity against breast cancer cell lines compared to the bare ligands, with Co(III) complexes displaying remarkable results . The structure-activity relationships of these compounds suggest that specific substituents and their orientations significantly contribute to their biological activities .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Insights
8-Hydroxyquinoline derivatives, including 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline, have been identified as significant heterocyclic scaffolds in organic and analytical chemistry due to their chromophore properties and ability to detect metal ions and anions. Over the past two decades, these compounds have garnered attention for their substantial biological activities, leading to their exploration in developing broad-spectrum drug molecules for treating life-threatening diseases like cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives make them potent candidates for various disease treatments, inspiring medicinal chemists to synthesize novel and pharmacologically potent agents for multiple therapeutic targets (Gupta, Luxami, & Paul, 2021).
Therapeutic Applications
The therapeutic potential of Tetrahydroisoquinolines (THIQs), including the 8-Fluoro derivative, has been reviewed with a focus on their application across various diseases. Initially recognized for neurotoxicity, THIQs like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to prevent Parkinsonism in mammals. These compounds have been explored for their anticancer properties and as antibiotics against soft tissue sarcomas, with trabectedin (a THIQ derivative) receiving US FDA approval. The review highlights the patents on THIQ derivatives' therapeutic activities between 2010 and 2015, covering diseases like cancer, malaria, CNS disorders, cardiovascular and metabolic disorders. This indicates a broad therapeutic potential for THIQ derivatives, including 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride, in drug discovery for cancer and CNS disorders (Singh & Shah, 2017).
Mecanismo De Acción
Target of Action
The primary targets of 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
It is likely that this compound, like other tetrahydroisoquinolines, may interact with various neurotransmitter systems and other cellular pathways .
Pharmacokinetics
It is generally understood that the pharmacokinetic properties of a compound can greatly impact its bioavailability and overall effectiveness .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride interacts with its targets and exerts its effects .
Direcciones Futuras
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride can be used as a building block in the synthesis of potential central nervous system drug candidates . This suggests that future research could focus on exploring its potential applications in the development of new drugs for treating central nervous system disorders.
Propiedades
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNYWMOWUBYEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662886 | |
| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185030-61-8 | |
| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3026824.png)



![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)

![methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B3026834.png)




